

4-(tert-Butyl)-2,6-difluorophenol molecular weight

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Compound of Interest

Compound Name: 4-(tert-Butyl)-2,6-difluorophenol

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An In-depth Technical Guide to **4-(tert-Butyl)-2,6-difluorophenol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-(tert-Butyl)-2,6-difluorophenol**, a fluorinated organic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific molecule, this guide synthesizes information from computational predictions and data on structurally related compounds to present a thorough profile. The document covers physicochemical properties, a proposed synthetic route with a detailed experimental protocol, predicted spectroscopic data, and potential biological activities based on the known effects of similar phenolic compounds. The inclusion of fluorinated moieties and a tert-butyl group suggests that this compound may possess enhanced metabolic stability and biological activity. This guide aims to serve as a valuable resource for researchers interested in the synthesis and evaluation of novel fluorinated phenols.

Physicochemical Properties

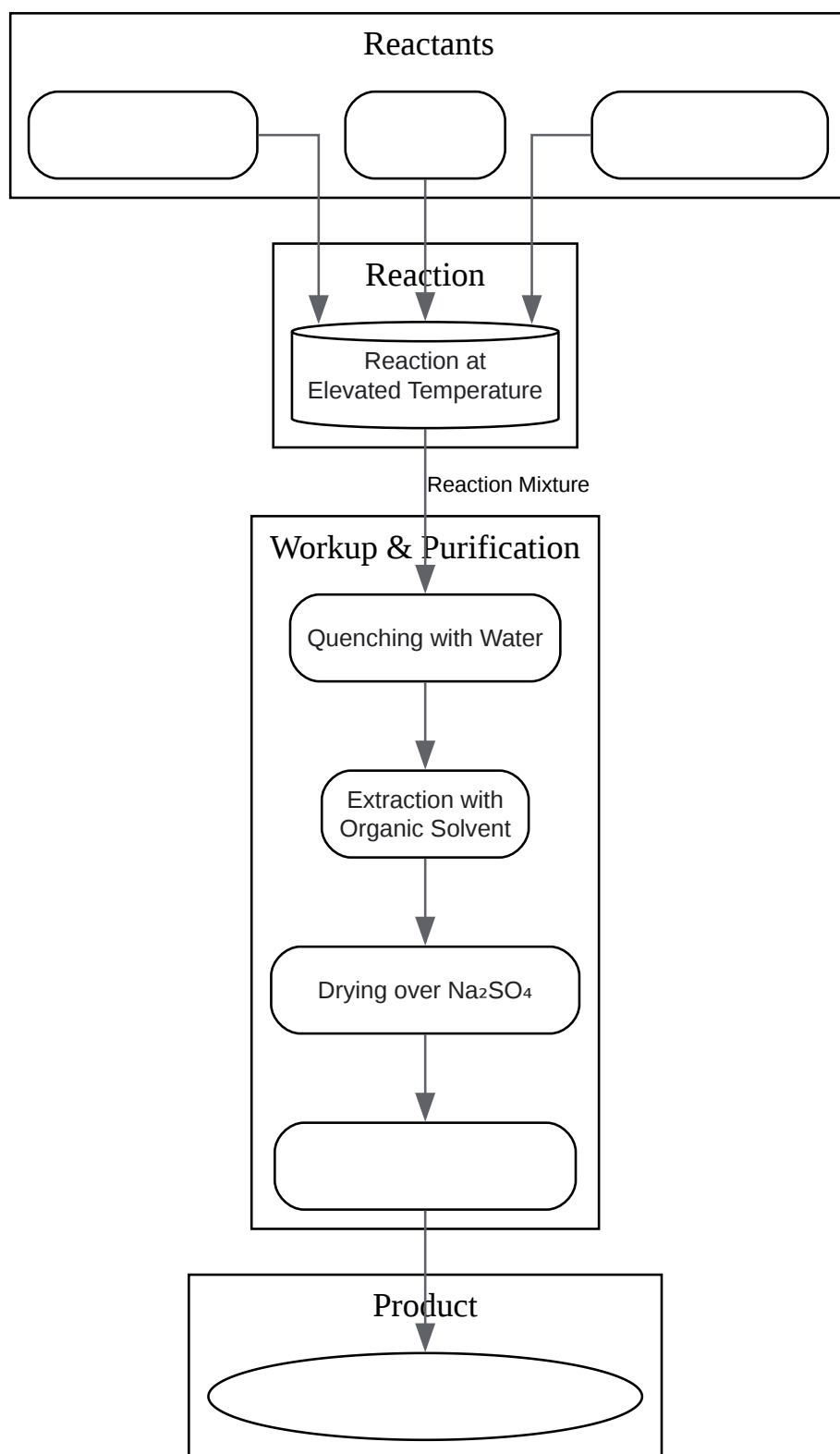
The physicochemical properties of **4-(tert-Butyl)-2,6-difluorophenol** are summarized in Table 1. Much of the available data is based on computational predictions. For comparison, experimental data for the parent compound, 2,6-difluorophenol, is also included.

Table 1: Physicochemical Properties of **4-(tert-Butyl)-2,6-difluorophenol** and Related Compounds

Property	4-(tert-Butyl)-2,6-difluorophenol	2,6-Difluorophenol
Molecular Formula	C ₁₀ H ₁₂ F ₂ O	C ₆ H ₄ F ₂ O
Molecular Weight	186.20 g/mol [1]	130.09 g/mol
Appearance	(Predicted)	Colorless crystalline low melting solid[2]
Melting Point	38-41 °C	
Boiling Point	(Predicted)	59-61 °C at 17 mmHg
XLogP3	3.4[1]	1.8
Hydrogen Bond Donor Count	1[1]	1
Hydrogen Bond Acceptor Count	3[1]	3
Rotatable Bond Count	1[1]	0
Exact Mass	186.08562133 Da[1]	130.02302118 Da
Topological Polar Surface Area	20.2 Å ² [1]	20.2 Å ²

Synthesis and Workflow

A plausible synthetic route to **4-(tert-Butyl)-2,6-difluorophenol** is the Friedel-Crafts alkylation of 2,6-difluorophenol with tert-butanol in the presence of a suitable acid catalyst. This method is a common approach for the introduction of a tert-butyl group onto a phenol ring.



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Caption: Synthetic workflow for **4-(tert-Butyl)-2,6-difluorophenol**.

Experimental Protocol: Synthesis of 4-(tert-Butyl)-2,6-difluorophenol

Materials:

- 2,6-Difluorophenol (1.0 eq)
- tert-Butanol (1.2 eq)
- Concentrated Sulfuric Acid (catalytic amount)
- Dichloromethane (DCM)
- Saturated Sodium Bicarbonate Solution
- Brine
- Anhydrous Sodium Sulfate
- Silica Gel for column chromatography
- Hexane and Ethyl Acetate for elution

Procedure:

- To a stirred solution of 2,6-difluorophenol in dichloromethane, add a catalytic amount of concentrated sulfuric acid at 0 °C.
- Slowly add tert-butanol to the reaction mixture at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.
- Separate the organic layer and wash it with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure **4-(tert-Butyl)-2,6-difluorophenol**.

Spectroscopic Data (Predicted)

While experimental spectroscopic data for **4-(tert-Butyl)-2,6-difluorophenol** is not readily available, predicted values based on its structure are presented in Table 2.

Table 2: Predicted Spectroscopic Data for **4-(tert-Butyl)-2,6-difluorophenol**

Data Type	Predicted Values
¹ H NMR	δ (ppm): ~7.0 (m, 2H, Ar-H), ~5.0 (s, 1H, OH), ~1.3 (s, 9H, t-Bu)
¹³ C NMR	δ (ppm): ~150 (d, C-F), ~140 (C-O), ~130 (C-tBu), ~115 (d, C-H), ~35 (C(CH ₃) ₃), ~30 (C(CH ₃) ₃)
IR (cm ⁻¹)	~3600-3200 (O-H stretch), ~3000-2850 (C-H stretch), ~1600 (C=C stretch), ~1200 (C-F stretch)
Mass Spec (m/z)	186 (M ⁺), 171 (M ⁺ - CH ₃)

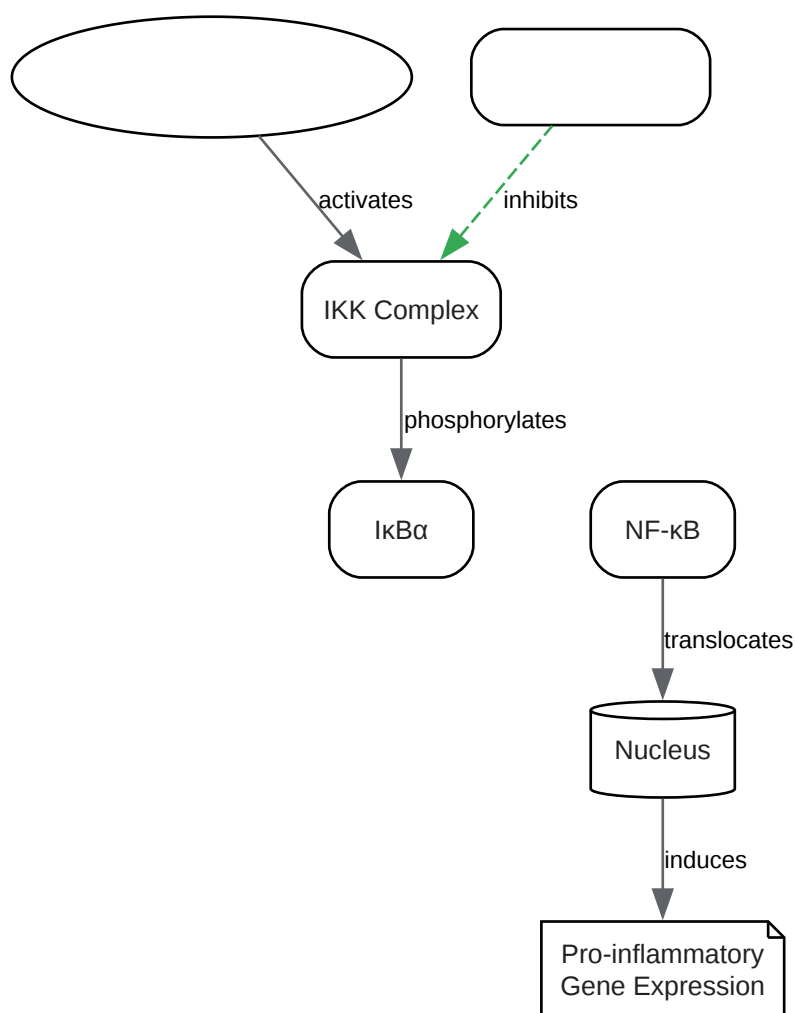
Potential Biological Activity and Applications

The introduction of fluorine atoms into organic molecules is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity[3][4]. Phenolic compounds, in general, are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects[5][6]. The tert-butyl group can further enhance lipophilicity and may influence the compound's interaction with biological targets.

Based on the activities of structurally similar phenols, **4-(tert-Butyl)-2,6-difluorophenol** is hypothesized to exhibit antioxidant and anti-inflammatory properties.

Proposed Anti-Inflammatory Signaling Pathway

A potential mechanism for the anti-inflammatory activity of **4-(tert-Butyl)-2,6-difluorophenol** could involve the inhibition of the NF- κ B signaling pathway, a key regulator of inflammation.



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Caption: Proposed inhibition of the NF- κ B signaling pathway.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method to evaluate the antioxidant activity of a compound.

Materials:

- **4-(tert-Butyl)-2,6-difluorophenol**

- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol
- Ascorbic acid (positive control)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of the test compound and ascorbic acid in methanol.
- Prepare a series of dilutions of the test compound and ascorbic acid in methanol.
- Prepare a solution of DPPH in methanol (e.g., 0.1 mM).
- In a 96-well plate, add a specific volume of each dilution of the test compound or ascorbic acid.
- Add the DPPH solution to each well and mix.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$
- The IC₅₀ value (the concentration of the compound that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration.

Conclusion

4-(tert-Butyl)-2,6-difluorophenol represents a potentially valuable scaffold for the development of new therapeutic agents. Its structure combines the known biological relevance of phenols with the advantageous properties conferred by fluorination and tert-butylation. While

experimental data on this specific compound is currently scarce, this guide provides a foundational understanding based on established chemical principles and data from related molecules. Further experimental investigation into its synthesis, characterization, and biological activity is warranted to fully elucidate its potential in drug discovery and development.

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